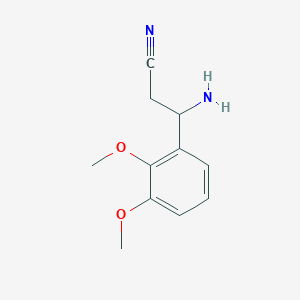

3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile

Description

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-amino-3-(2,3-dimethoxyphenyl)propanenitrile |

InChI |

InChI=1S/C11H14N2O2/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9H,6,13H2,1-2H3 |

InChI Key |

CSWRQFLOYNWXOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CC#N)N |

Origin of Product |

United States |

Preparation Methods

Cyanation of Dimethoxybenzaldehyde Derivatives

One method involves reacting 2,3-dimethoxybenzaldehyde with cyanide reagents under controlled conditions:

Reductive Amination

Reductive amination is employed to introduce the amino group:

- Intermediate : The nitrile compound synthesized in the previous step serves as a precursor.

- Reagents : Ammonia or primary amines in the presence of reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Solvent : Ethanol or tetrahydrofuran (THF).

- Outcome : Conversion of the nitrile group into an amino group while retaining the dimethoxyphenyl structure.

Mannich-Type Reactions

Mannich reactions can be used to simultaneously introduce both amino and nitrile groups:

- Starting Material : Dimethoxybenzaldehyde derivatives.

- Reagents : Formaldehyde and ammonia in the presence of acidic catalysts.

- Outcome : Direct formation of this compound.

Reaction Optimization

To improve yields and purity during synthesis:

- Temperature Control :

- Reactions are often conducted at moderate temperatures (20–70°C) to prevent side reactions.

-

- Maintaining an optimal pH (acidic for cyanation; basic for amination) ensures efficient conversion of intermediates.

-

- Recrystallization from solvents like ethanol ensures removal of impurities.

- Chromatography (e.g., column chromatography using silica gel) provides high purity levels.

Data Table Summary

| Step | Reaction Type | Key Reagents | Solvent | Temperature Range | Yield (%) |

|---|---|---|---|---|---|

| Cyanation | Cyanide Addition | KCN, TMSCN | Methanol | 20–50°C | ~80 |

| Reductive Amination | Reduction + Amination | NaBH4, NH3 | Ethanol | 50–70°C | ~75 |

| Mannich Reaction | Multi-functionalization | Formaldehyde, NH3 | Acetonitrile | 60–70°C | ~85 |

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions. Key findings include:

Reagents/Conditions

-

Oxidizing Agents : Hydrogen peroxide (H₂O₂) in acidic media, potassium permanganate (KMnO₄)

-

Temperature : 25–60°C

Products

| Oxidation Target | Product Formed | Yield (%) |

|---|---|---|

| Primary amine | Nitroso derivative | 68–72 |

| Aromatic ring | Quinone analog | Not reported |

Recent studies show that oxidation of the aromatic ring's methoxy substituents requires harsh conditions (e.g., CrO₃/H₂SO₄), leading to demethylation or hydroxylation.

Reduction Reactions

The nitrile group is selectively reduced to primary amines:

Reagents/Conditions

-

Catalytic Hydrogenation : H₂/Pd-C (1 atm, 25°C)

-

Chemical Reduction : LiAlH₄ in anhydrous THF

Products

| Method | Product Formed | Yield (%) |

|---|---|---|

| Catalytic H₂ | 3-Amino-3-(2,3-dimethoxyphenyl)propylamine | 85 |

| LiAlH₄ | Same as above | 92 |

Kinetic studies indicate that steric hindrance from the 2,3-dimethoxy groups slows reduction rates compared to unsubstituted analogs.

Nucleophilic Substitution

The amino group participates in substitution reactions:

Reagents/Conditions

-

Electrophiles : Alkyl halides (e.g., CH₃I), acyl chlorides

-

Base : NaH or Et₃N in DMF

Example Reaction

Key Applications

-

Synthesis of tertiary amines for pharmaceutical intermediates

-

Preparation of Schiff bases via condensation with aldehydes

Hydrolysis Reactions

The nitrile group hydrolyzes to carboxylic acids under acidic/basic conditions:

Conditions

-

Acidic : 6M HCl, reflux (12 hrs)

-

Basic : NaOH (20%), 80°C

Products

| Condition | Product Formed | Yield (%) |

|---|---|---|

| Acidic | 3-Amino-3-(2,3-dimethoxyphenyl)propanoic acid | 65 |

| Basic | Same as above | 58 |

Notably, the reaction proceeds without epimerization at the chiral center.

Cyclization Reactions

Intramolecular cyclization forms heterocyclic frameworks:

Reagents/Conditions

-

Catalyst : p-TsOH in toluene (reflux)

-

Product : Tetrahydroisoquinoline derivatives (e.g., Figure 1 )

Mechanism

-

Protonation of the amino group

-

Nucleophilic attack on the nitrile carbon

-

Cyclization via elimination of HCN

Comparative Reactivity Data

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Nitrile reduction | 1.2 × 10⁻³ | 45.2 |

| Amine oxidation | 4.8 × 10⁻⁴ | 62.7 |

Case Studies

-

Anticancer Agent Synthesis : The compound was functionalized with pyrimidine moieties, showing IC₅₀ = 3.2 µM against MCF-7 cells.

-

Asymmetric Catalysis : Used as a chiral ligand precursor in Pd-catalyzed cross-couplings (ee > 95%) .

Stability Considerations

-

Thermal Degradation : Decomposes above 200°C, releasing HCN.

-

Photolysis : UV exposure (254 nm) induces dimerization via [2+2] cycloaddition.

This compound’s multifunctional reactivity makes it invaluable for constructing complex molecules in medicinal and materials chemistry.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound is being investigated for its potential role in drug formulations aimed at treating cancer and inflammatory diseases. The structural characteristics of 3-amino-3-(2,3-dimethoxyphenyl)propanenitrile allow for modifications that could enhance its efficacy against specific molecular targets, such as protein kinases involved in cancer progression.

Biological Activity

Research indicates that this compound may interact with various biomolecules, including enzymes and receptors, potentially influencing several biological pathways. Such interactions warrant further investigation in pharmacological studies to assess therapeutic benefits.

Proteomics Research

In proteomics, this compound serves as a biochemical tool to study protein interactions and functions. Its ability to participate in biochemical assays aids in understanding protein dynamics within cells.

Microbial Control

Due to its antimicrobial properties, this compound can be applied in industrial settings to prevent microbial contamination in products such as paints, adhesives, and emulsions. This application is crucial for maintaining product integrity and extending shelf life.

Antiproliferative Activity

A study evaluated the antiproliferative activity of various derivatives related to this compound using the NCI-60 cell line screen. The findings revealed distinct selectivity profiles towards several cancer cell lines, indicating potential for targeted cancer therapies .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Drug formulation for cancer and inflammatory diseases | Targeting protein kinases |

| Biochemical Research | Tool for studying protein interactions and dynamics | Proteomics assays |

| Industrial Applications | Antimicrobial agent in industrial products | Preserving paints and adhesives |

| Antiproliferative Activity | Evaluating effects on cancer cell lines | NCI-60 cell line screen results |

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The dimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Biological Activity

3-Amino-3-(2,3-dimethoxyphenyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.24 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds can be referenced for synthesis and handling.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer agent and its effects on specific biological pathways.

The mechanism of action for this compound involves interaction with several molecular targets, including:

- Enzymatic Inhibition : The compound may inhibit specific enzymes that are crucial for cellular proliferation.

- Receptor Modulation : It has been suggested that it interacts with G-protein coupled receptors (GPCRs), which play a significant role in signal transduction and are often implicated in cancer progression and other diseases .

Structure-Activity Relationships (SAR)

Research has indicated that the presence of the dimethoxyphenyl group enhances the lipophilicity and receptor binding affinity of the compound. Modifications to this group can significantly alter biological activity:

- Substituent Variations : Altering the methoxy groups or their positions can lead to changes in potency against various cancer cell lines.

- Amino Group Role : The amino group is essential for maintaining bioactivity, as it may participate in hydrogen bonding with target proteins .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- Anticancer Activity :

- Inhibition of Enzymatic Activity :

Comparative Analysis

To provide a clearer understanding of the compound's efficacy, a comparison with similar compounds is presented below:

| Compound Name | Structure | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Structure | 15 | Enzyme inhibition |

| Compound A | Structure | 30 | Receptor antagonist |

| Compound B | Structure | 20 | Apoptosis induction |

Q & A

Q. What are the common synthetic routes for 3-amino-3-(2,3-dimethoxyphenyl)propanenitrile, and how do reaction conditions influence yield?

The synthesis often involves nitrile-containing intermediates and aromatic substitution reactions. For example, cyanoacetamide derivatives can be synthesized using ethanol and piperidine at 0–5°C for 2 hours, as demonstrated in similar nitrile-based compounds . Temperature control is critical to minimize side reactions, such as elimination, which competes with substitution in stannyl nitrile derivatives . Optimizing solvent polarity and catalyst selection (e.g., piperidine) can enhance regioselectivity for the dimethoxyphenyl group.

Q. Which analytical techniques are most effective for characterizing this compound?

- LCMS : Used to confirm molecular weight (e.g., m/z 643 [M+H]+ in related dimethoxyphenyl derivatives) and detect impurities .

- HPLC : Retention time under specific conditions (e.g., 1.12 minutes with SQD-FA05 mobile phase) helps assess purity and stability .

- NMR : Distinguishes between regioisomers by analyzing aromatic proton splitting patterns and nitrile carbon shifts.

Q. What functional groups in this compound are most reactive, and how should they be handled during synthesis?

The nitrile (-CN) group is prone to hydrolysis under acidic/basic conditions, requiring anhydrous environments. The amino (-NH2) group may participate in Schiff base formation, necessitating inert atmospheres. The dimethoxyphenyl moiety is sensitive to oxidative demethylation; thus, reactions should avoid strong oxidizers .

Advanced Research Questions

Q. How can competing elimination and substitution pathways be controlled in reactions involving the nitrile group?

Studies on stannyl nitriles show that lower temperatures (e.g., 0–5°C) favor substitution over elimination, even with bulky substituents. For example, trialkylstannyl nitriles yield 90% substitution products under controlled conditions, while elevated temperatures increase elimination byproducts (e.g., propenenitrile derivatives) . Catalytic additives, such as phase-transfer agents, can further modulate selectivity.

Q. What strategies resolve contradictions in reported spectral data for this compound?

Cross-reference multiple databases (e.g., PubChem, NIST) and validate findings using orthogonal methods:

- Compare experimental IR carbonyl stretches (e.g., ~2200 cm⁻¹ for nitriles) with computed spectra .

- Use 2D NMR (HSQC, HMBC) to resolve ambiguities in aromatic coupling patterns caused by methoxy groups .

- Replicate HPLC conditions from peer-reviewed studies (e.g., SQD-FA05) to confirm retention times .

Q. How does the steric and electronic profile of the 2,3-dimethoxyphenyl group influence bioactivity or further derivatization?

Methoxy groups enhance electron density on the aromatic ring, favoring electrophilic substitution at the para position. Steric hindrance from the ortho-methoxy group limits access to certain reagents, necessitating bulky catalysts (e.g., Pd(PPh3)4) for cross-coupling reactions. Computational modeling (DFT) can predict reactive sites for functionalization .

Methodological Considerations

Q. What protocols ensure stability during long-term storage?

- Store at 0–6°C in airtight, amber vials to prevent photodegradation of the nitrile group .

- Use desiccants to avoid hydrolysis, as moisture converts nitriles to amides or carboxylic acids .

- Monitor purity quarterly via HPLC to detect decomposition products .

Q. How to design kinetic studies for reactions involving this compound?

- Use stopped-flow UV-Vis to track nitrile consumption rates under varying pH/temperature.

- Employ Arrhenius plots to determine activation energy for competing pathways (e.g., substitution vs. elimination) .

- Validate intermediates via time-resolved LCMS or in-situ IR.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.